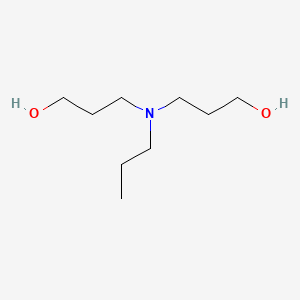

3,3'-(Propylazanediyl)di(propan-1-ol)

Description

Structure

3D Structure

Properties

CAS No. |

144205-48-1 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-[3-hydroxypropyl(propyl)amino]propan-1-ol |

InChI |

InChI=1S/C9H21NO2/c1-2-5-10(6-3-8-11)7-4-9-12/h11-12H,2-9H2,1H3 |

InChI Key |

TZURNNTVLKQXMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCCO)CCCO |

Origin of Product |

United States |

Structural Classification and Nomenclature in the Context of Functional Polyamines

From a structural standpoint, 3,3'-(Propylazanediyl)di(propan-1-ol) is categorized as a tertiary amine and a diol. The central nitrogen atom is bonded to a propyl group and two separate 3-hydroxypropyl chains, classifying it as a tertiary amine. The presence of two hydroxyl (-OH) groups, one at the terminus of each three-carbon chain, designates it as a diol, a type of alcohol.

The systematic naming of such polyfunctional compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org For polyfunctional organic compounds, one functional group is designated as the principal group, which then determines the suffix of the name. youtube.com In the case of 3,3'-(Propylazanediyl)di(propan-1-ol), the alcohol groups are considered the principal functional groups. The IUPAC name, 3,3'-azanediyldipropan-1-ol, reflects this priority. sigmaaldrich.com The 'propan-1-ol' indicates a three-carbon chain with a hydroxyl group on the first carbon. The "3,3'-" signifies that two such propanol (B110389) units are attached at their third carbon positions to the nitrogen atom of the 'azanediyl' group.

This molecule can also be considered a functionalized polyamine. Polyamines are organic compounds that have two or more primary amino groups. acdlabs.com While 3,3'-(Propylazanediyl)di(propan-1-ol) itself is a tertiary amine, its structure is related to the broader family of polyamines, which are crucial in many biological processes. researchgate.net

Historical Context of Polyol Amines in Chemical Science

The development of polyol amines is intrinsically linked to the broader history of organic synthesis and polymer chemistry. The foundational work on urethanes, for instance, dates back to 1849. imenpol.com The subsequent reaction of isocyanates with alcohols to form urethanes and with amines to form urea (B33335) linkages laid the groundwork for polyurethane chemistry. imenpol.com

The major breakthrough in polyurethane technology occurred in 1937 with the synthesis of the first polyurethane by reacting a diisocyanate with a polyester (B1180765) diol. imenpol.com The 1950s saw the commercialization of polyurethanes, with the introduction of polyisocyanates in 1952 and the production of flexible polyurethane foam beginning in 1954. wikipedia.org This era also saw the development of polyether polyols, which offered advantages in terms of cost and handling. wikipedia.org

The synthesis of various polyols and amines has been a continuous area of research, driven by the desire to create polymers with specific properties. The use of amine catalysts in polyurethane production, for example, is a significant area of study, as these catalysts control the reaction rates and foaming processes. l-i.co.uk This historical progression in polyurethane and polymer chemistry has created a rich field for the synthesis and application of novel polyol amines like 3,3'-(Propylazanediyl)di(propan-1-ol).

Current Academic Landscape and Research Relevance of Multifunctional Organic Molecules

Direct Synthesis Routes via Amination Reactions

Direct synthesis routes aim to construct the target molecule in a single operational step from readily available precursors. For 3,3'-(Propylazanediyl)di(propan-1-ol), these methods typically involve the formation of the tertiary amine core through reductive amination or direct alkylation.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of primary, secondary, and tertiary amines. organic-chemistry.org This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

A plausible reductive amination strategy for the synthesis of 3,3'-(Propylazanediyl)di(propan-1-ol) would involve the reaction of propionaldehyde (B47417) with bis(3-hydroxypropyl)amine in the presence of a suitable reducing agent. The reaction proceeds via the initial formation of an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that can reduce imines in the presence of aldehydes. nih.gov Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. organic-chemistry.orgresearchgate.net The choice of solvent is also critical, with common options including methanol, ethanol, or dichloromethane.

| Parameter | Condition | Rationale |

| Carbonyl Source | Propionaldehyde | Provides the propyl group for the tertiary amine. |

| Amine Source | bis(3-hydroxypropyl)amine | Provides the di(propan-1-ol) backbone. |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the iminium intermediate. |

| Solvent | Dichloromethane (DCM) or Methanol | Common solvents for reductive amination. |

| Temperature | Room Temperature | Typically sufficient for STAB reductions. |

Alkylation Approaches for Amine Formation

Direct alkylation of a secondary amine with an alkyl halide is a classical method for the synthesis of tertiary amines. ncert.nic.in In the context of synthesizing 3,3'-(Propylazanediyl)di(propan-1-ol), this would involve the N-alkylation of bis(3-hydroxypropyl)amine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane.

Reaction Scheme:

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct and drive the reaction to completion. Common bases include potassium carbonate or triethylamine. A significant challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired tertiary amine.

Stepwise Synthesis from Precursor Molecules

Synthesis of Key Intermediates

A crucial intermediate for the stepwise synthesis of 3,3'-(Propylazanediyl)di(propan-1-ol) is bis(3-hydroxypropyl)amine. This secondary amine can be synthesized through the reaction of ammonia (B1221849) with 3-chloro-1-propanol (B141029). google.comnih.gov This reaction is a nucleophilic substitution where the amino group displaces the chloride.

Another key intermediate is 3-chloropropylamine, which can be synthesized from 1-amino-3-chloropropane hydrochloride. nih.gov

The synthesis of 3-chloro-1-propanol itself can be achieved by reacting 1,3-propanediol (B51772) with hydrochloric acid, often with a catalyst like benzenesulfonic acid. google.com

Sequential Functional Group Transformations

A plausible stepwise synthesis of 3,3'-(Propylazanediyl)di(propan-1-ol) could begin with the reaction of propylamine (B44156) with two equivalents of a suitable three-carbon synthon containing a protected alcohol. For instance, the reaction of propylamine with 3-bromo-1-(tert-butyldimethylsilyloxy)propane would yield the protected tertiary amine. Subsequent deprotection of the silyl (B83357) ether groups would then afford the final diol product.

Step 1: Dialkylation

Step 2: Deprotection

This multi-step approach allows for purification of the intermediate, potentially leading to a higher purity final product compared to some direct synthesis methods.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For the synthesis of 3,3'-(Propylazanediyl)di(propan-1-ol), several green chemistry strategies can be considered.

One approach is the use of catalytic transfer hydrogenation for reductive amination, employing a benign hydrogen donor like isopropanol. researchgate.net This avoids the use of metal hydrides which can be hazardous and generate stoichiometric waste. The direct N-alkylation of amines with alcohols, catalyzed by a suitable transition metal complex, represents another green alternative. nih.gov This "borrowing hydrogen" methodology produces water as the only byproduct. nih.gov

The use of bio-based feedstocks is another cornerstone of green chemistry. For instance, 1-propanol (B7761284) can be produced from the hydroformylation of ethylene, a product of bio-ethanol dehydration. wikipedia.org Propionaldehyde, a key precursor for reductive amination, can be obtained through the oxidation of 1-propanol. wikipedia.org The development of biocatalytic routes, using enzymes or whole-cell systems, for amination reactions is also an active area of research that could provide more sustainable pathways to compounds like 3,3'-(Propylazanediyl)di(propan-1-ol). mdpi.comdovepress.com

| Green Approach | Description | Potential Advantage |

| Catalytic Transfer Hydrogenation | Use of a benign hydrogen donor (e.g., isopropanol) for reductive amination. | Avoids hazardous metal hydrides and reduces waste. |

| N-Alkylation with Alcohols | Direct reaction of an amine with an alcohol, often catalyzed by a transition metal. | Water is the only byproduct, high atom economy. |

| Use of Bio-based Feedstocks | Sourcing precursors like propanol (B110389) from renewable resources. | Reduces reliance on fossil fuels and lowers carbon footprint. |

| Biocatalysis | Employing enzymes or microorganisms to catalyze the synthesis. | Mild reaction conditions, high selectivity, and reduced environmental impact. |

Solvent-Free and Catalytic Methods

The development of solvent-free and catalytic synthetic routes aligns with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of 3,3'-(Propylazanediyl)di(propan-1-ol), two primary plausible methods are considered: the N-alkylation of di(propan-1-ol)amine and the reductive amination of propanal with propanolamine.

N-Alkylation of Di(propan-1-ol)amine with Propanol:

A promising green synthetic approach is the direct N-alkylation of di(propan-1-ol)amine with propan-1-ol. This method, often referred to as a "borrowing hydrogen" strategy, typically employs a ruthenium-based catalyst. nih.gov The reaction proceeds under mild conditions and is highly atom-economical, producing water as the sole byproduct. nih.govresearchgate.net The general mechanism involves the in-situ oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine and subsequent regeneration of the catalyst. masterorganicchemistry.com The use of an alcohol as the alkylating agent avoids the formation of salt byproducts that are common in reactions with alkyl halides. nih.gov

Reductive Amination of Propanal with Propanolamine:

Another potential catalytic route is the reductive amination involving propanal and propanolamine. This two-step, one-pot process would first involve the formation of an imine intermediate from the reaction of propanal and propanolamine, followed by the reaction with a second equivalent of propanal and subsequent reduction. The reduction step can be achieved using various reducing agents, with catalytic hydrogenation over a platinum or palladium catalyst being a greener alternative to stoichiometric metal hydrides. google.comyoutube.com This method can often be performed in the absence of a solvent or in a green solvent like water or ethanol.

A related approach involves the reaction of propylamine with acrolein. Acrolein is a reactive α,β-unsaturated aldehyde that can undergo a Michael addition with a primary amine, followed by a second addition to another acrolein molecule. acs.org The resulting dialdehyde (B1249045) can then be reduced to the desired diol. This reduction can be carried out via catalytic hydrogenation. wikipedia.orgchemcess.com

| Synthetic Method | Reactants | Catalyst/Reagent | Key Features |

| N-Alkylation | Di(propan-1-ol)amine, Propan-1-ol | Ruthenium Complex | High atom economy, water as the only byproduct, potentially solvent-free. nih.govnih.govresearchgate.net |

| Reductive Amination | Propanal, Propanolamine | H₂, Pt/C or Pd/C | Can be performed in one pot, avoids alkyl halides. google.comyoutube.com |

| Michael Addition & Reduction | Propylamine, Acrolein | H₂, Ni or Ru catalyst | Utilizes readily available starting materials. acs.orgwikipedia.orgchemcess.com |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a crucial metric for evaluating the efficiency of a chemical synthesis, quantifying the proportion of reactant atoms that are incorporated into the desired product. chemicalbook.comchemicalbook.com

N-Alkylation of Di(propan-1-ol)amine with Propan-1-ol: This pathway is theoretically highly atom-economical.

C₆H₁₅NO₂ + C₃H₈O → C₉H₂₁NO₂ + H₂O

The only byproduct is water, leading to a high percentage of atoms from the reactants being incorporated into the final product. nih.govresearchgate.net The reaction efficiency would be primarily determined by the catalyst's activity and selectivity, which can be high with appropriate ruthenium catalysts. nih.gov

2 C₃H₆O + C₃H₉NO → C₉H₂₁NO₂ + H₂O

Similar to the N-alkylation route, this pathway also demonstrates high theoretical atom economy, with water being the main byproduct. The efficiency of this reaction would depend on the chemoselectivity of the reduction step, minimizing over-reduction or side reactions.

Reaction of Propylamine with 3-chloro-1-propanol: A more traditional, non-catalytic approach would be the reaction of propylamine with two equivalents of 3-chloro-1-propanol. nih.govnih.gov

C₃H₉N + 2 C₃H₇ClO → C₉H₂₁NO₂ + 2 HCl

This method suffers from poor atom economy due to the formation of two equivalents of hydrochloric acid as a byproduct, which must be neutralized, generating salt waste. ncert.nic.in

| Synthetic Pathway | Byproducts | Atom Economy |

| N-Alkylation of Di(propan-1-ol)amine | H₂O | High nih.govnih.gov |

| Reductive Amination | H₂O | High |

| Alkylation with 3-chloro-1-propanol | HCl | Low ncert.nic.in |

Stereoselective Synthesis and Chiral Induction (if applicable)

The molecule 3,3'-(Propylazanediyl)di(propan-1-ol) is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis and chiral induction are not applicable in the synthesis of this specific compound. If a chiral starting material were used, for example, a chiral propanolamine, then diastereomers could be formed, and the stereoselectivity of the reaction would become a relevant consideration. However, based on available literature, the synthesis of the parent achiral compound is the primary focus.

Reactions Involving Hydroxyl Functionalities

The two primary hydroxyl groups in 3,3'-(Propylazanediyl)di(propan-1-ol) are susceptible to a variety of reactions typical for primary alcohols. These include esterification, etherification, and oxidation, each proceeding through distinct mechanistic pathways.

Esterification Reactions and Kinetics

The conversion of the hydroxyl groups of 3,3'-(Propylazanediyl)di(propan-1-ol) to esters can be achieved through several established methods, most notably the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification: This method involves the reaction of the diol with a carboxylic acid in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a solid acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. masterorganicchemistry.com

The kinetics of such reactions are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. While specific kinetic data for 3,3'-(Propylazanediyl)di(propan-1-ol) is not extensively documented, studies on similar amino alcohols reveal that the reaction generally follows second-order kinetics.

Table 1: Representative Kinetic Data for the Esterification of a Primary Alcohol with a Carboxylic Acid

| Temperature (°C) | Catalyst Concentration (mol%) | Molar Ratio (Alcohol:Acid) | Rate Constant (k) (L mol⁻¹ min⁻¹) |

| 50 | 1 | 1:1 | 0.005 |

| 60 | 1 | 1:1 | 0.012 |

| 70 | 1 | 1:1 | 0.025 |

| 60 | 2 | 1:1 | 0.023 |

| 60 | 1 | 2:1 | 0.015 |

Note: This data is illustrative for a typical acid-catalyzed esterification of a primary alcohol and does not represent experimentally determined values for 3,3'-(Propylazanediyl)di(propan-1-ol).

Steglich Esterification: For milder reaction conditions, the Steglich esterification offers an alternative. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This approach is particularly advantageous for sensitive substrates as it avoids the use of strong acids and high temperatures. organic-chemistry.org The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Etherification Pathways and Product Distributions

The hydroxyl groups of 3,3'-(Propylazanediyl)di(propan-1-ol) can undergo etherification to form the corresponding di-ether. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

The reaction pathway can be controlled to yield either the mono-ether or the di-ether by adjusting the stoichiometry of the base and the alkylating agent. Using one equivalent of a strong base, such as sodium hydride (NaH), would preferentially lead to the mono-ether, while an excess of the base and alkylating agent would favor the formation of the di-ether.

The product distribution is also influenced by the reaction conditions, including the choice of solvent and temperature. Polar aprotic solvents are typically employed to facilitate the Sₙ2 reaction.

Table 2: Illustrative Product Distribution in the Etherification of a Diol

| Molar Ratio (Diol:Base:Alkyl Halide) | Solvent | Temperature (°C) | Mono-ether (%) | Di-ether (%) | Unreacted Diol (%) |

| 1:1:1 | THF | 25 | 65 | 15 | 20 |

| 1:2.2:2.2 | THF | 50 | 5 | 90 | 5 |

| 1:1:1 | Dioxane | 25 | 60 | 18 | 22 |

Note: This data is representative for a typical Williamson ether synthesis of a diol and is not based on experimental results for 3,3'-(Propylazanediyl)di(propan-1-ol).

Oxidation Studies and Mechanistic Insights

The primary alcohol functionalities of 3,3'-(Propylazanediyl)di(propan-1-ol) can be oxidized to yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

With a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), the oxidation can be selectively stopped at the aldehyde stage, yielding 3,3'-(propylazanediyl)dipropanal. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from sodium dichromate and sulfuric acid), will typically lead to the formation of the corresponding dicarboxylic acid, 3,3'-(propylazanediyl)dipropanoic acid. youtube.com

The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the carbon bearing the hydroxyl group, which leads to the formation of the carbonyl group. To prevent over-oxidation to the carboxylic acid when the aldehyde is the desired product, it can be distilled from the reaction mixture as it forms. youtube.com

Reactions at the Tertiary Amine Center

The tertiary amine in 3,3'-(Propylazanediyl)di(propan-1-ol) provides a site for protonation and quaternization reactions, reflecting its basic and nucleophilic character.

Protonation Equilibria and Basicity Studies

As a tertiary amine, the nitrogen atom in 3,3'-(Propylazanediyl)di(propan-1-ol) possesses a lone pair of electrons, rendering it basic. In the presence of an acid, it can readily accept a proton to form a tertiary ammonium salt. The basicity of an amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated. libretexts.org

The basicity of aliphatic amines is influenced by the inductive effect of the alkyl groups attached to the nitrogen atom. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its ability to accept a proton. Therefore, tertiary amines are generally more basic than secondary and primary amines in the gas phase. In aqueous solution, solvation effects also play a crucial role.

While a specific pKa value for 3,3'-(Propylazanediyl)di(propan-1-ol) is not widely reported, it is expected to be in the typical range for tertiary amines, which is around 10-11. libretexts.org

Table 3: Typical pKa Values for Aliphatic Amines in Water

| Amine | Structure | pKa of Conjugate Acid |

| Ammonia | NH₃ | 9.25 |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |

| Diethylamine | (CH₃CH₂)₂NH | 10.93 |

| Triethylamine | (CH₃CH₂)₃N | 10.75 |

Note: This table provides representative pKa values for common aliphatic amines to illustrate the expected basicity range.

Quaternization Reactions and Ammonium Salt Formation

The nucleophilic nature of the tertiary amine allows it to react with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium salt. This reaction involves the direct alkylation of the amine, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The reaction rate is dependent on the nature of the alkyl halide (with the reactivity order being I > Br > Cl), the solvent, and the temperature. The product of the reaction is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom. These salts often exhibit different solubility and biological activity profiles compared to the parent tertiary amine.

For example, the reaction of 3,3'-(Propylazanediyl)di(propan-1-ol) with an alkyl iodide, such as methyl iodide, would yield the corresponding N-methyl-N-propyl-di(propan-1-ol)ammonium iodide.

Intramolecular Cyclization and Ring Formation

The structure of 3,3'-(Propylazanediyl)di(propan-1-ol), featuring two propanol arms extending from a central nitrogen atom, presents the potential for intramolecular cyclization reactions to form heterocyclic ring systems. Such reactions are typically promoted by specific reagents or catalytic conditions that facilitate the interaction between the hydroxyl groups and the tertiary amine or between the two hydroxyl groups themselves.

One plausible intramolecular cyclization pathway would involve the dehydration of the two hydroxyl groups to form a seven-membered heterocyclic ether containing nitrogen. This type of reaction is generally acid-catalyzed and driven by the removal of water. The resulting ring system would be a substituted oxazepane.

Another possibility, though likely requiring more specific and potent reagents, would be the cyclization involving the nitrogen atom. For instance, activation of the hydroxyl groups (e.g., by conversion to a leaving group like a tosylate) could be followed by an intramolecular nucleophilic attack by the tertiary amine, leading to the formation of a quaternary ammonium salt with a heterocyclic structure. However, the formation of a seven-membered ring in this manner might be kinetically and thermodynamically less favorable than intermolecular reactions.

It is important to note that without experimental data, these proposed cyclization pathways remain theoretical. The propensity for intramolecular cyclization would be in competition with intermolecular reactions, such as polymerization, and the specific reaction conditions would be critical in determining the product distribution.

A study on the synthesis of N,N-bis(3-hydroxypropyl)methylamine, a close structural analog, involves the reaction of N-(3-hydroxypropyl)methylamine with 3-chloro-1-propanol. prepchem.com During this synthesis, which proceeds via nucleophilic substitution, the primary focus is on the formation of the diol, and conditions are optimized to favor this outcome over potential cyclization byproducts.

Reaction Mechanisms and Kinetic Analysis

The reaction mechanisms and kinetic profiles for 3,3'-(Propylazanediyl)di(propan-1-ol) have not been specifically reported. However, the reactivity can be analyzed based on the well-established chemistry of tertiary amines and primary alcohols.

Reactions involving the Tertiary Amine:

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it a nucleophile and a base.

N-Alkylation: The tertiary amine can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form a quaternary ammonium salt. libretexts.org The rate of this reaction would be dependent on the concentration of both reactants, the nature of the alkyl halide (primary halides reacting faster), and the solvent.

Protonation: As a base, it will react with acids in a rapid acid-base reaction to form a propyl-bis(3-hydroxypropyl)ammonium salt.

Reactions involving the Hydroxyl Groups:

The two primary hydroxyl groups can undergo reactions typical of primary alcohols.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl groups can undergo Fischer esterification to form the corresponding di-ester. The reaction is reversible, and its kinetics are influenced by temperature, catalyst concentration, and the removal of water.

Oxidation: Oxidation of the primary alcohol groups can yield aldehydes or, with stronger oxidizing agents, carboxylic acids. The choice of oxidizing agent would be crucial to control the extent of oxidation.

Etherification: The hydroxyl groups can be converted into ethers, for example, through the Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

Kinetic Considerations:

Table of Potential Reactions and Mechanistic Features

| Reaction Type | Reactant(s) | Product(s) | Key Mechanistic Feature | Expected Kinetic Profile |

| N-Alkylation | Alkyl Halide | Quaternary Ammonium Salt | SN2 Nucleophilic Substitution | Second-order |

| Esterification | Carboxylic Acid (H+ catalyst) | Di-ester | Nucleophilic Acyl Substitution | Dependent on reactant and catalyst concentrations |

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Di-aldehyde or Di-carboxylic acid | Oxidation of Primary Alcohol | Dependent on oxidizing agent and substrate concentration |

It is evident that the reactivity of 3,3'-(Propylazanediyl)di(propan-1-ol) is expected to be rich and varied due to the presence of multiple reactive centers. However, detailed mechanistic and kinetic studies are required to fully elucidate its chemical behavior.

Coordination Chemistry and Metal Complexation of 3,3 Propylazanediyl Di Propan 1 Ol

Ligand Design and Coordination Modes

The structure of 3,3'-(Propylazanediyl)di(propan-1-ol) features a central tertiary amine nitrogen atom flanked by two propan-1-ol arms. This arrangement is fundamental to its function as a chelating ligand, capable of binding to a single metal center through multiple donor sites.

Chelation Behavior of the N,O-Donor System

The presence of both a nitrogen atom and two hydroxyl groups allows 3,3'-(Propylazanediyl)di(propan-1-ol) to act as a classic N,O-donor ligand. The nitrogen atom, with its lone pair of electrons, serves as a primary coordination site. The hydroxyl groups, in turn, can coordinate to the metal ion in either their protonated or deprotonated (alkoxide) form.

When the hydroxyl groups remain protonated, they coordinate as neutral donors. However, upon deprotonation, they form strong covalent bonds with the metal center, resulting in a more stable chelate complex. This deprotonation is often facilitated by the presence of a base or can occur upon reaction with a metal salt. The chelation of this ligand leads to the formation of stable five- or six-membered rings, a thermodynamically favorable arrangement known as the chelate effect.

A notable example of this behavior is seen in the formation of a copper(II) complex, where the ligand acts as a bridging, deprotonated species, denoted as (RDEA–H)⁻, leading to a dimeric structure. researchgate.netresearchgate.net This demonstrates the ligand's ability to facilitate the assembly of polynuclear complexes.

Denticity and Steric Considerations in Complex Formation

The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. 3,3'-(Propylazanediyl)di(propan-1-ol) can exhibit variable denticity. At a minimum, it can act as a monodentate ligand through its nitrogen atom. More commonly, it functions as a bidentate ligand, coordinating through the nitrogen and one of the hydroxyl groups, or as a tridentate ligand, involving the nitrogen and both hydroxyl groups.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 3,3'-(Propylazanediyl)di(propan-1-ol) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and magnetic susceptibility measurements.

Transition Metal Complexes

Research has demonstrated the ability of 3,3'-(Propylazanediyl)di(propan-1-ol) to form complexes with transition metals. A key example is the copper(II) coordination compound with the formula [Cu(C3H7DEA–H)Cl]2. researchgate.netresearchgate.net

Synthesis and Structure of a Dimeric Copper(II) Complex

The synthesis of this complex involves the reaction of N-propyldiethanolamine with a copper(II) salt. researchgate.net X-ray crystallography has revealed a dimeric structure where two copper centers are bridged by the deprotonated oxygen atoms of two ligand molecules. Each copper(II) ion is in a distorted square pyramidal geometry. The basal plane is formed by the nitrogen atom, a deprotonated hydroxyl oxygen from one ligand, a bridging deprotonated oxygen from the second ligand, and a chloride ion. The apical position is occupied by the second, unprotonated hydroxyl oxygen of the first ligand. researchgate.netresearchgate.net This structure highlights the versatility of the ligand in forming polynuclear species.

| Complex | Formula | Metal Ion | Coordination Geometry | Key Structural Feature |

| Dimeric Copper(II) Complex | [Cu(C7H16NO2)Cl]2 | Cu(II) | Distorted Square Pyramidal | Dimeric structure with alkoxide bridges |

Main Group Metal Adducts

While specific research on the synthesis and structural characterization of main group metal adducts with 3,3'-(Propylazanediyl)di(propan-1-ol) is not extensively documented in publicly available literature, the known reactivity of aminoalcohols suggests their potential to form such complexes. Typically, main group elements like lead, tin, and aluminum can form adducts with N,O-donor ligands. These interactions are often characterized by the donation of the lone pairs from the nitrogen and oxygen atoms to the empty orbitals of the main group metal. The resulting structures can vary from simple mononuclear adducts to more complex polymeric arrangements, depending on the stoichiometry and the nature of the metal and its substituents.

Lanthanide and Actinide Coordination (if applicable)

There is currently a lack of specific published research detailing the coordination of lanthanide and actinide ions with 3,3'-(Propylazanediyl)di(propan-1-ol). However, the known affinity of lanthanide and actinide ions for oxygen-donating ligands, including alcohols and alkoxides, suggests that complex formation is plausible. The coordination chemistry of these f-block elements with related N,N-bis(2-hydroxyethyl) derivatives often involves high coordination numbers and the participation of the hydroxyl groups in the coordination sphere, frequently in their deprotonated form. Further research is required to explore and characterize the potential complexes of 3,3'-(Propylazanediyl)di(propan-1-ol) with lanthanides and actinides.

Solution-Phase Equilibrium Studies of Metal-Ligand Systems

Solution-phase equilibrium studies are fundamental to understanding the formation and stability of metal complexes in a solvent. These studies provide quantitative data on the stoichiometry and thermodynamics of metal-ligand interactions.

Stability Constants Determination

The determination of stability constants (also known as formation constants) is crucial for quantifying the strength of the interaction between a metal ion and a ligand in solution. For the 3,3'-(Propylazanediyl)di(propan-1-ol) ligand, which is a potentially tridentate ligand with one nitrogen and two oxygen donor atoms, one would expect the formation of various complex species with a given metal ion.

Hypothetical Stability Constants for M-(3,3'-(Propylazanediyl)di(propan-1-ol)) Complexes

| Metal Ion | Log β₁ (ML) | Log β₂ (ML₂) | Method |

|---|---|---|---|

| Cu²⁺ | Data not available | Data not available | Not applicable |

| Ni²⁺ | Data not available | Data not available | Not applicable |

| Zn²⁺ | Data not available | Data not available | Not applicable |

| Co²⁺ | Data not available | Data not available | Not applicable |

This table is for illustrative purposes only. No experimental data for 3,3'-(Propylazanediyl)di(propan-1-ol) has been found in the scientific literature.

pH-Dependent Speciation Analysis

The speciation of a metal-ligand system, which refers to the distribution of different complex species, is often highly dependent on the pH of the solution. The protonation state of the ligand 3,3'-(Propylazanediyl)di(propan-1-ol), with its tertiary amine and two hydroxyl groups, will vary with pH, thereby influencing its coordination behavior.

By determining the stability constants and the protonation constants of the ligand, a speciation diagram can be constructed. This diagram would illustrate the percentage of each metal-containing species (e.g., free metal ion, ML, ML₂, protonated or hydroxo complexes) as a function of pH. Such an analysis is vital for understanding which complex is predominant under specific pH conditions.

Advanced Structural Analysis of Coordination Compounds

The definitive determination of the three-dimensional structure of metal complexes is achieved through advanced analytical techniques, primarily in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful method for obtaining precise information about the molecular structure of a crystalline compound. rsc.orgmdpi.com This technique can reveal detailed structural parameters, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgmdpi.com

To perform this analysis on a complex of 3,3'-(Propylazanediyl)di(propan-1-ol), single crystals of the metal complex would first need to be grown. If successful, the X-ray diffraction experiment would provide the exact coordination mode of the ligand (e.g., whether it acts as a bidentate or tridentate ligand) and the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

Hypothetical Crystallographic Data for a Metal Complex of 3,3'-(Propylazanediyl)di(propan-1-ol)

| Parameter | Value |

|---|---|

| Formula | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

This table is for illustrative purposes only. No experimental data for 3,3'-(Propylazanediyl)di(propan-1-ol) has been found in the scientific literature.

Solid-State Spectroscopic Characterization

In addition to single crystal X-ray diffraction, various solid-state spectroscopic techniques are employed to characterize coordination compounds. These methods provide complementary information about the structure and bonding within the complex.

Solid-State Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the O-H and C-N bonds of 3,3'-(Propylazanediyl)di(propan-1-ol) upon complexation would provide evidence of coordination. New vibrational modes corresponding to metal-ligand bonds (M-O and M-N) would also be expected to appear at low frequencies.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, solid-state NMR can provide information about the local environment of the ligand's nuclei (e.g., ¹H, ¹³C) in the crystalline state. For paramagnetic complexes, the shifts and broadening of NMR signals can offer insights into the electronic structure and magnetic properties of the metal center.

Applications in Advanced Materials Science

Polymer Chemistry and Network Formation

The presence of two hydroxyl groups allows 3,3'-(Propylazanediyl)di(propan-1-ol) to act as a diol, a fundamental building block in polymer chemistry.

Role as a Cross-linking Agent

Theoretically, 3,3'-(Propylazanediyl)di(propan-1-ol) could function as a cross-linking agent in certain polymer systems. Cross-linking introduces connections between linear polymer chains to form a three-dimensional network, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. The two hydroxyl groups could react with functional groups on existing polymer chains, such as isocyanates, carboxylic acids, or epoxides, to form these cross-links. The central tertiary amine could also potentially participate in or influence cross-linking reactions, for instance, by acting as a catalyst.

Incorporation into Polymer Backbones as a Monomer

As a diol, 3,3'-(Propylazanediyl)di(propan-1-ol) could be incorporated as a monomer into various polymer backbones through step-growth polymerization. For example, it could react with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The N-propyl group on the tertiary amine would likely act as a bulky side group on the polymer chain, potentially influencing the polymer's morphology, solubility, and thermal properties by disrupting chain packing.

Development of Polyurethane and Polyurea Systems

In the context of polyurethane and polyurea systems, 3,3'-(Propylazanediyl)di(propan-1-ol) could serve as a chain extender or a cross-linker. researchgate.net Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments in segmented polyurethanes, which contribute to the material's strength and elasticity. researchgate.net The reaction of the hydroxyl groups of 3,3'-(Propylazanediyl)di(propan-1-ol) with diisocyanates would form urethane (B1682113) linkages. The tertiary amine within its structure could also act as an internal catalyst for the polyurethane-forming reaction, a feature that is sometimes intentionally designed into monomers.

Functional Materials Development

The specific functional groups of 3,3'-(Propylazanediyl)di(propan-1-ol) suggest its potential as a precursor for more complex functional materials.

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While there is no direct evidence of its use, 3,3'-(Propylazanediyl)di(propan-1-ol) could theoretically be modified to act as an organic linker for MOF synthesis. The hydroxyl groups could be functionalized to introduce carboxylic acid or other coordinating groups. The tertiary amine could also serve as a coordination site for certain metal ions, or it could be quaternized to introduce charge into the framework.

Precursors for Polymeric Ionic Liquids

Polymeric ionic liquids (PILs) are polymers that contain an ionic liquid species in each repeating unit. The tertiary amine in 3,3'-(Propylazanediyl)di(propan-1-ol) makes it a candidate for conversion into a quaternary ammonium (B1175870) salt, a common cationic component of ionic liquids. By reacting the tertiary amine with an alkyl halide, a quaternary ammonium salt could be formed. If this functionalized monomer were then polymerized, for example, by reacting its hydroxyl groups, it would result in a PIL. The properties of the resulting PIL would depend on the choice of the counter-anion and the polymer backbone.

Surface Modification and Adsorption Studies

The functional groups present in 3,3'-(Propylazanediyl)di(propan-1-ol) make it a candidate for surface modification of various materials. The tertiary amine can act as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective layer. The hydroxyl groups can form hydrogen bonds with surface oxides or other functional groups on a substrate, enhancing adhesion.

Studies on simpler, structurally related amino alcohols like diethanolamine (B148213) have shown their ability to interact with metal surfaces. For instance, diethanolamine has been observed to engage in several types of interactions with chromate-treated steel surfaces, including acid-base interactions and dehydration reactions between its alcohol group and the surface's hydroxyl functionalities. rsc.org It is plausible that 3,3'-(Propylazanediyl)di(propan-1-ol) could exhibit similar or even enhanced surface-active properties due to its larger molecular structure and additional hydrophobic propyl group.

Potential Mechanisms of Surface Interaction:

Acid-Base Interactions: The lone pair of electrons on the nitrogen atom of the tertiary amine can interact with Lewis acid sites on a material's surface.

Hydrogen Bonding: The two primary hydroxyl groups can act as hydrogen bond donors, interacting with oxygen-containing species on a surface.

Covalent Bonding: Under certain conditions, the hydroxyl groups could potentially form covalent bonds with surface atoms, leading to a more permanent modification.

These interactions could be leveraged to improve the corrosion resistance of metals, enhance the adhesion of coatings, or to functionalize surfaces for specific applications.

Catalytic Applications of 3,3 Propylazanediyl Di Propan 1 Ol and Its Derivatives

Mechanistic Studies of Catalytic Cycles

Without any primary literature or review articles on the catalytic activity of 3,3'-(Propylazanediyl)di(propan-1-ol), any attempt to generate an article on this topic would be purely speculative and would not meet the standards of a scientifically accurate and informative review. Further research would be required to explore the potential catalytic properties of this compound.

Catalyst Design and Optimization

The design and optimization of catalysts are critical for achieving high efficiency and selectivity in chemical transformations. While specific data for 3,3'-(Propylazanediyl)di(propan-1-ol) is not available, the general principles of catalyst design involving similar amine-containing ligands can be discussed to provide a conceptual understanding. The process generally focuses on the modification of the ligand structure to fine-tune the catalyst's properties.

Key aspects of catalyst design include:

Ligand Modification: The structure of the ligand bound to a metal center is a primary determinant of the catalyst's behavior. For ligands analogous to 3,3'-(Propylazanediyl)di(propan-1-ol), modifications could involve altering the alkyl chain length (the propyl group), substituting the hydroxyl groups, or introducing different functional groups on the backbone. These changes can impact the catalyst's solubility, stability, and, most importantly, its electronic and steric properties.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with the substrate and facilitate the catalytic cycle. For amine-based ligands, the basicity of the nitrogen atom is a key parameter that can be tuned.

Steric Hindrance: The bulkiness of the ligand can control access of the substrate to the metal center, thereby influencing selectivity. By designing ligands with appropriate steric bulk, it is possible to favor the formation of a specific product isomer, for example, in asymmetric catalysis.

Optimization of catalytic performance is an iterative process that involves screening a library of catalyst candidates with systematic variations in their structure. The goal is to identify the optimal combination of metal and ligand for a specific reaction under a given set of conditions.

While detailed research findings and data tables for catalysts derived from 3,3'-(Propylazanediyl)di(propan-1-ol) are not present in the surveyed literature, the following table illustrates a hypothetical optimization study for a generic metal-catalyzed reaction, showcasing how catalyst performance can be tabulated and analyzed.

Table 1: Hypothetical Data for Catalyst Optimization

| Catalyst (Ligand) | Metal Precursor | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

| L1 | Pd(OAc)₂ | Toluene | 80 | 65 | 78 |

| L1 | Pd(OAc)₂ | DMF | 80 | 72 | 85 |

| L2 | Pd(OAc)₂ | Toluene | 80 | 88 | 92 |

| L2 | Pd(OAc)₂ | DMF | 80 | 95 | 98 |

| L2 | NiCl₂ | THF | 60 | 45 | 60 |

Note: L1 and L2 represent hypothetical modified ligands based on a di(propan-1-ol)amine scaffold. This data is for illustrative purposes only and does not represent actual experimental results for 3,3'-(Propylazanediyl)di(propan-1-ol).

The design and optimization of catalysts is a cornerstone of modern chemistry, enabling the development of more efficient and sustainable chemical processes. While the specific catalytic role of 3,3'-(Propylazanediyl)di(propan-1-ol) remains an area for future investigation, the principles outlined above provide a general roadmap for how such a compound could be systematically evaluated and optimized for catalytic applications.

Advanced Spectroscopic and Analytical Research Methodologies for 3,3 Propylazanediyl Di Propan 1 Ol

Vibrational Spectroscopy for Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of 3,3'-(Propylazanediyl)di(propan-1-ol), which are directly related to its bonding and conformational structure.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 3,3'-(Propylazanediyl)di(propan-1-ol). The absorption of infrared radiation excites the molecule into higher vibrational states. The resulting spectrum displays characteristic absorption bands corresponding to specific bond vibrations.

Table 1: Predicted Characteristic Infrared Absorption Bands for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 2960 - 2850 | C-H stretch | Alkyl |

| 1470 - 1450 | C-H bend | Alkyl |

| 1250 - 1000 | C-N stretch | Tertiary Amine |

| 1075 - 1000 | C-O stretch | Primary Alcohol |

Note: The data in this table is predicted based on characteristic functional group frequencies and data for analogous compounds like propan-1-ol. docbrown.info

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While polar bonds with strong dipole moment changes give rise to strong IR signals, non-polar bonds with significant polarizability changes are more Raman active.

For 3,3'-(Propylazanediyl)di(propan-1-ol), the C-C and C-H symmetric stretching and bending vibrations of the alkyl backbone are expected to produce prominent Raman signals. The C-N stretching vibrations will also be observable. In aqueous solutions, Raman spectroscopy can be particularly useful for studying the influence of the molecule on the structure of water by analyzing the O-H stretching bands of water. researchgate.net Operando Raman spectroscopy could potentially be employed to study the molecule's behavior in dynamic systems, such as its role as an intermediate in chemical reactions. researchgate.net

Table 2: Predicted Prominent Raman Shifts for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Raman Shift (cm⁻¹) | Bond Vibration |

| 2950 - 2850 | Symmetric and Asymmetric C-H stretch |

| 1460 - 1440 | CH₂ scissoring |

| 1300 - 1200 | CH₂ twisting |

| 1100 - 1000 | C-N stretch |

| 900 - 800 | C-C stretch |

Note: The data in this table is predicted based on typical Raman shifts for organic molecules and data for related compounds. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

High-resolution liquid-state NMR is the standard method for determining the structure of 3,3'-(Propylazanediyl)di(propan-1-ol).

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons. docbrown.info For 3,3'-(Propylazanediyl)di(propan-1-ol), distinct signals are expected for the protons on the propyl group and the two equivalent propanol (B110389) chains. The chemical shifts of the protons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. Spin-spin coupling between adjacent non-equivalent protons will lead to splitting of the signals, following the n+1 rule, which helps to establish the connectivity of the protons. youtube.com The integration of the peak areas corresponds to the ratio of the number of protons in each environment. docbrown.info

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For 3,3'-(Propylazanediyl)di(propan-1-ol), due to the symmetry of the molecule, a reduced number of signals compared to the total number of carbons is expected. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atoms closer to the electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm value). docbrown.info

¹⁵N NMR Spectroscopy : While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the tertiary amine group. The chemical shift of the nitrogen would be characteristic of an alkyl-substituted amine.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| HO-CH₂- | ~3.6 | Triplet |

| -CH₂-CH₂-OH | ~1.7 | Quintet |

| Propyl-N-CH₂- | ~2.5 | Triplet |

| Propyl-CH₂-CH₂-N | ~1.5 | Sextet |

| Propyl-CH₃ | ~0.9 | Triplet |

| Propanol-N-CH₂- | ~2.6 | Triplet |

Note: Predicted values are based on analogous structures like propan-1-ol and substituted amines. docbrown.inforesearchgate.net The solvent used can influence the chemical shifts.

Table 4: Predicted ¹³C NMR Chemical Shifts for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-CH₂- | ~60 |

| -CH₂-CH₂-OH | ~32 |

| Propyl-N-CH₂- | ~55 |

| Propyl-CH₂-CH₂-N | ~20 |

| Propyl-CH₃ | ~11 |

| Propanol-N-CH₂- | ~52 |

Note: Predicted values are based on analogous structures like propan-1-ol and substituted amines. docbrown.inforsc.org

Solid-state NMR (ssNMR) could be employed to study the structure and dynamics of 3,3'-(Propylazanediyl)di(propan-1-ol) in its solid form, or when incorporated into solid matrices. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be necessary to overcome the spectral broadening effects present in the solid state. ssNMR could provide insights into polymorphism, molecular packing, and conformational differences between the solid and solution states.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other, thus mapping out the proton-proton connectivity through the carbon skeleton. Cross-peaks would be observed between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This experiment is invaluable for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity across the tertiary nitrogen atom, linking the propyl group to the two propanol chains.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment can provide information about the spatial proximity of protons, which is essential for determining the preferred conformation of the molecule in solution.

Through the combined application of these advanced spectroscopic methodologies, a complete and detailed understanding of the chemical structure, conformation, and bonding of 3,3'-(Propylazanediyl)di(propan-1-ol) can be achieved.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the case of 3,3'-(Propylazanediyl)di(propan-1-ol), mass spectrometry provides crucial information about its molecular formula and the connectivity of its atoms through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3,3'-(Propylazanediyl)di(propan-1-ol), with a chemical formula of C9H21NO2, the theoretical exact mass can be calculated. This value, when compared to the experimentally determined mass from an HRMS instrument, confirms the elemental composition and rules out other potential structures with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Element | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 175.157229 |

An experimental HRMS measurement yielding a mass very close to 175.1572 Da would provide strong evidence for the presence and correct elemental formula of 3,3'-(Propylazanediyl)di(propan-1-ol) in a sample.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This fragmentation pattern is highly characteristic of the molecule's structure and can be used for definitive identification and structural elucidation.

Common fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom.

Loss of water: Elimination of a water molecule (H₂O) from the protonated molecular ion.

Cleavage of the propyl group: Fragmentation of the N-propyl chain.

Cleavage of the hydroxypropyl chains: Fragmentation involving the C-C and C-O bonds of the propanol side chains.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [3,3'-(Propylazanediyl)di(propan-1-ol) + H]⁺

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 158.1545 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 144.1388 | [M+H - CH₂OH]⁺ | Cleavage of a terminal hydroxymethyl group |

| 116.1075 | [M+H - C₃H₇OH]⁺ | Loss of a propanol side chain |

| 102.1283 | [C₆H₁₆NO]⁺ | Alpha-cleavage at the propyl group |

| 88.0970 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of a hydroxypropyl group |

| 74.0813 | [C₄H₁₀N]⁺ | Further fragmentation of larger ions |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For a non-volatile and polar compound like 3,3'-(Propylazanediyl)di(propan-1-ol), both gas and liquid chromatography techniques can be employed, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively high boiling point and polarity from the hydroxyl groups, direct analysis of 3,3'-(Propylazanediyl)di(propan-1-ol) by Gas Chromatography (GC) can be challenging. A common approach to analyze such compounds by GC-MS is through derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability.

A typical derivatization strategy for compounds containing hydroxyl and amine groups is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is much more volatile and provides sharp chromatographic peaks.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Silylated 3,3'-(Propylazanediyl)di(propan-1-ol)

| Parameter | Condition |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-600 amu |

The resulting mass spectrum of the derivatized compound would show a molecular ion corresponding to the silylated structure and characteristic fragment ions from the loss of TMS groups and cleavage of the carbon backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of polar and non-volatile compounds like 3,3'-(Propylazanediyl)di(propan-1-ol) as it does not require derivatization. Reversed-phase chromatography is a common mode used for such analyses.

Table 4: Representative LC-MS Method for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Parameter | Condition |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (m/z 100-500) and Targeted MS/MS |

This LC-MS method would allow for the separation of 3,3'-(Propylazanediyl)di(propan-1-ol) from impurities and its confident identification based on its retention time and mass spectrum.

Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, phase transitions, and decomposition behavior of a material.

While specific thermal analysis data for 3,3'-(Propylazanediyl)di(propan-1-ol) is not publicly documented, we can infer its likely behavior. As a liquid at room temperature with a relatively high boiling point, TGA would show a mass loss corresponding to its volatilization and eventual decomposition at higher temperatures. The decomposition profile would likely be complex due to the presence of both amine and alcohol functionalities.

DSC analysis would reveal information about its glass transition temperature and any potential crystalline phases upon cooling. The heat of vaporization could also be determined from a controlled heating experiment.

Table 5: Anticipated Thermal Properties of 3,3'-(Propylazanediyl)di(propan-1-ol)

| Thermal Property | Expected Observation | Significance |

| Boiling Point | High (likely >250 °C) | Indicates strong intermolecular hydrogen bonding. |

| Onset of Decomposition (TGA) | >300 °C (in inert atmosphere) | Provides an upper limit for its thermal stability. |

| Glass Transition (DSC) | Sub-ambient temperature | Characteristic of amorphous materials. |

Further experimental work using these advanced analytical methodologies is necessary to fully characterize the spectroscopic and thermal properties of 3,3'-(Propylazanediyl)di(propan-1-ol).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials.

Detailed Research Findings:

A TGA analysis of 3,3'-(Propylazanediyl)di(propan-1-ol) would provide critical information about its decomposition profile. By heating a small sample of the compound at a constant rate, a TGA instrument would record the precise temperature at which weight loss occurs. This data would reveal the onset of decomposition, the temperatures of maximum decomposition rates, and the final residual mass.

For a compound like 3,3'-(Propylazanediyl)di(propan-1-ol), one might expect a multi-step decomposition process, potentially starting with the loss of the propyl group followed by the degradation of the di(propan-1-ol) moieties. The analysis could be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to investigate its combustion characteristics.

Hypothetical TGA Data Table for 3,3'-(Propylazanediyl)di(propan-1-ol):

This table illustrates the type of data that would be obtained from a TGA experiment. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Step (Hypothetical) |

| 150 - 250 | ~25% | Loss of the propyl group |

| 250 - 400 | ~65% | Decomposition of the di(propan-1-ol) structure |

| > 400 | ~10% | Residual char formation |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

Detailed Research Findings:

A DSC analysis of 3,3'-(Propylazanediyl)di(propan-1-ol) would identify its key phase transition temperatures. As the sample is heated or cooled, the DSC would detect endothermic or exothermic events. An endothermic peak would indicate melting, providing the melting point and the enthalpy of fusion. Conversely, an exothermic peak upon cooling would signify crystallization. A subtle shift in the baseline, known as a glass transition, could also be observed, which is characteristic of amorphous or semi-crystalline materials.

This information is vital for understanding the physical state of the compound at different temperatures and for quality control in any potential application.

Hypothetical DSC Data Table for 3,3'-(Propylazanediyl)di(propan-1-ol):

This table is a representation of potential data from a DSC analysis. The values are for illustrative purposes and are not based on published experimental results for this specific compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -20 | N/A | N/A |

| Melting (Tm) | 45 | 50 | 120 |

| Crystallization (Tc) | 15 | 10 | -110 |

Electrochemical Characterization for Redox Behavior (if applicable)

Electrochemical characterization techniques, such as cyclic voltammetry, could be employed to investigate the redox behavior of 3,3'-(Propylazanediyl)di(propan-1-ol). These methods involve measuring the current response of a system to an applied electrical potential.

Applicability and Research Insights:

The applicability of electrochemical characterization to 3,3'-(Propylazanediyl)di(propan-1-ol) would depend on whether the molecule can be oxidized or reduced within the electrochemical window of the chosen solvent and electrolyte system. The presence of the tertiary amine and hydroxyl groups suggests that it might undergo oxidation at a sufficiently high positive potential.

A cyclic voltammetry experiment would reveal the oxidation potential of the compound and whether the redox process is reversible or irreversible. The resulting voltammogram would show peaks corresponding to these electrochemical events. The data could be used to assess its potential for applications in areas such as corrosion inhibition, as an antioxidant, or as a building block for electroactive polymers. However, a review of the available scientific literature did not yield specific studies on the electrochemical properties of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no available literature reporting on the quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, specifically for 3,3'-(Propylazanediyl)di(propan-1-ol). Such studies would be invaluable for understanding the molecule's electronic properties, such as its molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are fundamental for predicting its reactivity, including sites susceptible to nucleophilic or electrophilic attack.

No dedicated DFT studies on 3,3'-(Propylazanediyl)di(propan-1-ol) have been found in the surveyed literature. For related tertiary amines and diols, DFT is a common method to investigate reaction mechanisms, thermodynamic properties, and spectroscopic features.

Similarly, specific ab initio calculations for 3,3'-(Propylazanediyl)di(propan-1-ol) are not present in the current body of scientific work. Ab initio methods, while computationally more intensive, can provide highly accurate benchmarks for molecular properties.

Conformational Analysis and Energy Landscapes

A critical aspect of understanding a flexible molecule like 3,3'-(Propylazanediyl)di(propan-1-ol) is the characterization of its conformational space and the relative energies of its different conformers. This information is crucial for interpreting experimental data and understanding its interaction with other molecules. However, no studies on the conformational analysis or potential energy landscape of this specific compound have been published.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the condensed phase. For 3,3'-(Propylazanediyl)di(propan-1-ol), MD simulations could provide insights into its solvation, aggregation behavior, and interactions with other chemical species in solution. Currently, no such simulation studies for this compound have been reported. Research on related compounds, such as diisopropylamine, has utilized MD simulations to understand their behavior in biphasic systems, indicating the potential utility of this method. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data for related compounds like diethanolamine (B148213) (DEA) and N-methyldiethanolamine (MDEA) are available, including Raman and FTIR spectra, there is a lack of computational studies that predict these spectra for 3,3'-(Propylazanediyl)di(propan-1-ol). scialert.netresearchgate.net The comparison of computationally predicted spectra with experimental results is a key validation step for theoretical models and can aid in the detailed assignment of spectral features. This type of analysis remains to be performed for the target molecule.

Computational Design of Derivatives with Enhanced Properties

The in silico design of derivatives is a modern approach to developing new molecules with tailored properties for specific applications. This involves using computational methods to predict how structural modifications would affect the desired characteristics. There is no evidence in the literature of any computational efforts to design derivatives of 3,3'-(Propylazanediyl)di(propan-1-ol) for enhanced performance in any application.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The traditional synthesis of N-alkyldiethanolamines often involves the reaction of a primary amine with two equivalents of an epoxide. For 3,3'-(Propylazanediyl)di(propan-1-ol), this would typically involve the reaction of propylamine (B44156) with propylene (B89431) oxide. Future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes.

One promising avenue is the catalytic amination of propanediols. The direct reaction of 1,3-propanediol (B51772) with propylamine over a suitable heterogeneous catalyst could offer a greener alternative to epoxide-based routes. Research into catalysts that can facilitate this transformation with high selectivity and yield is a key area for exploration. escholarship.orggoogleapis.com

Another area of interest is the development of one-pot syntheses from readily available precursors. For instance, a process involving the reductive amination of a suitable dialdehyde (B1249045) or diketone with propylamine could be investigated. Furthermore, leveraging biocatalysis, such as the use of engineered enzymes, could provide highly selective and environmentally benign synthetic pathways. chemicalbook.com

Future synthetic research could also explore the functionalization of the propyl chain or the hydroxyl groups to create a library of derivatives with tailored properties. For example, the introduction of fluorine atoms could modify the compound's electronic properties and solubility, opening up new applications.

Table 1: Potential Synthetic Routes for 3,3'-(Propylazanediyl)di(propan-1-ol)

| Synthetic Route | Precursors | Potential Advantages | Research Focus |

| Epoxide Ring-Opening | Propylamine, Propylene Oxide | Well-established methodology | Improving selectivity, reducing byproducts |

| Catalytic Amination | 1,3-Propanediol, Propylamine | Green chemistry, atom economy | Development of novel heterogeneous catalysts |

| Reductive Amination | Glutaraldehyde, Propylamine | One-pot synthesis | Optimization of reaction conditions and catalysts |

| Biocatalysis | Bio-based precursors | High selectivity, mild conditions | Enzyme engineering and discovery |

Development of Advanced Catalytic Systems

The structural features of 3,3'-(Propylazanediyl)di(propan-1-ol), namely the tertiary amine and two hydroxyl groups, make it an excellent candidate as a ligand in catalysis. The nitrogen and oxygen atoms can act as donor sites to coordinate with metal centers, forming stable complexes that can catalyze a variety of organic transformations.

Future research should focus on the synthesis and characterization of metal complexes of 3,3'-(Propylazanediyl)di(propan-1-ol) with transition metals such as ruthenium, rhodium, palladium, and copper. These complexes could be evaluated for their catalytic activity in reactions like hydrogenation, transfer hydrogenation, and C-C coupling reactions. The propyl group on the nitrogen atom can be varied to tune the steric and electronic properties of the resulting catalyst, allowing for the optimization of catalytic performance. nih.gov

Furthermore, 3,3'-(Propylazanediyl)di(propan-1-ol) could serve as a scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chiral centers into the molecule, for example, through the use of enantiomerically pure epoxides in its synthesis, it may be possible to create catalysts for the enantioselective synthesis of valuable chiral molecules.

The compound itself can also act as an organocatalyst. Tertiary amines are known to catalyze various reactions, and the presence of the hydroxyl groups could enable cooperative catalysis through hydrogen bonding interactions. Investigating its potential in reactions such as the Baylis-Hillman reaction or the formation of polyurethanes is a worthwhile endeavor. whamine.com

Table 2: Potential Catalytic Applications of 3,3'-(Propylazanediyl)di(propan-1-ol)

| Catalytic System | Role of the Compound | Target Reactions | Research Objective |

| Metal Complexes | Ligand | Hydrogenation, C-C Coupling | Synthesis of novel catalysts with high activity and selectivity |

| Chiral Ligands | Chiral Scaffold | Asymmetric Synthesis | Development of enantioselective catalysts |

| Organocatalysis | Base/Hydrogen Bond Donor | Baylis-Hillman, Polyurethane Synthesis | Exploring metal-free catalytic transformations |

Integration into Hybrid and Nanostructured Materials

The bifunctional nature of 3,3'-(Propylazanediyl)di(propan-1-ol) makes it an attractive building block for the creation of new materials. The hydroxyl groups can participate in polymerization reactions to form polyesters or polyurethanes, while the tertiary amine can impart specific functionalities such as pH-responsiveness or the ability to coordinate with metal ions.

An emerging area of research is the development of hybrid organic-inorganic materials. 3,3'-(Propylazanediyl)di(propan-1-ol) could be incorporated into sol-gel networks by reacting its hydroxyl groups with metal alkoxides like tetraethoxysilane (TEOS). mofanpu.com The resulting hybrid materials could find applications as coatings, sensors, or catalysts.

Furthermore, the compound can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. The amine group can act as an anchor to the nanoparticle surface, while the hydroxyl groups can be further modified to attach other molecules of interest. This approach could lead to the development of new drug delivery systems, diagnostic tools, or catalytic nanomaterials.

In the realm of polymer chemistry, 3,3'-(Propylazanediyl)di(propan-1-ol) could be used as a crosslinking agent or a monomer in the synthesis of functional polymers. For instance, its incorporation into polyurethane foams could enhance their mechanical properties and introduce reactive sites for further functionalization. nih.govmdpi.com

Investigation of Bio-Related Applications (excluding clinical human trials)

Amino alcohols and their derivatives often exhibit interesting biological activities. googleapis.com Future research should explore the potential of 3,3'-(Propylazanediyl)di(propan-1-ol) and its derivatives in various bio-related applications, excluding clinical human trials.

One area of investigation is its potential as an antimicrobial or antifungal agent. The tertiary amine structure is a common feature in many antimicrobial compounds, and the specific arrangement of functional groups in 3,3'-(Propylazanediyl)di(propan-1-ol) may confer unique activity against certain microorganisms. researchgate.net

The compound could also be explored as a component in the development of bio-inspired materials. For example, its ability to form hydrogen bonds and coordinate with metal ions could be harnessed to create self-healing materials or hydrogels with specific properties. The use of similar amino alcohols as curing agents for bio-based resins suggests a potential role for 3,3'-(Propylazanediyl)di(propan-1-ol) in the development of sustainable and biocompatible materials.